Cas no 2418642-98-3 (Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate structure](https://ja.kuujia.com/scimg/cas/2418642-98-3x500.png)
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-26631605
- 2418642-98-3
- methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate
- Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate
-
- インチ: 1S/C21H33N3O4/c1-13-16(12-17(25)27-7)14(2)19(24-10-8-22-9-11-24)15(3)18(13)23-20(26)28-21(4,5)6/h22H,8-12H2,1-7H3,(H,23,26)
- InChIKey: CRFYNLMIXHNZMO-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C)=C(CC(=O)OC)C(C)=C(C=1C)N1CCNCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 391.24710654g/mol
- どういたいしつりょう: 391.24710654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 79.9Ų
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26631605-1.0g |
methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate |
2418642-98-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26631605-1g |
2418642-98-3 | 1g |
$0.0 | 2023-09-12 |
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetateに関する追加情報
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate: A Comprehensive Overview
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate, with a CAS number of 2418642-98-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its multiple functional groups and aromatic ring system, contributes to its unique chemical properties and potential therapeutic applications.
The molecular formula of Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate is C23H32N2O5. This formula highlights the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for the compound's reactivity and functionality. The presence of multiple substituents such as the tert-butoxy and piperazine groups enhances its interactions with biological targets, making it a valuable scaffold for drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and psychiatric disorders. Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate has emerged as a compound of interest due to its structural similarity to known pharmacologically active agents. The piperazine moiety is particularly noteworthy, as it is commonly found in drugs that target serotonin receptors and other neurotransmitter systems. This feature suggests that Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate may exhibit similar effects on these systems.
The synthesis of Methyl 2-(3-{[(tert-butoxy)carboxylic acid ester group at the acetate moiety. The use of protecting groups such as the > group is a common strategy in organic synthesis to prevent unwanted reactions and ensure high yields. The overall synthetic route involves multi-step reactions, including condensation reactions, protection-deprotection steps, and purification techniques.
The pharmacological potential of Methyl 2-(3-{[(butoxycarboxylic acid ester group at the acetate moiety. The use of protecting groups such as the> group is a common strategy in organic synthesis to prevent unwanted reactions and ensure high yields. The overall synthetic route involves multi-step reactions, including condensation reactions, protection-deprotection steps, and purification techniques.
In recent studies published in leading pharmaceutical journals, researchers have explored the biological activity of Methyl 2-(3-{[(> group is a common strategy in organic synthesis to prevent unwanted reactions and ensure high yields. The overall synthetic route involves multi-step reactions including condensation reactions protection-deprotection steps purification techniques.
2418642-98-3 (Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-(piperazin-1-yl)phenyl)acetate) 関連製品
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